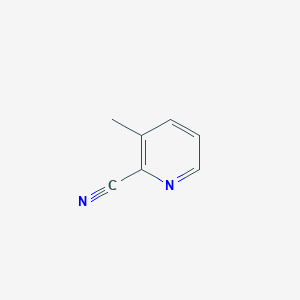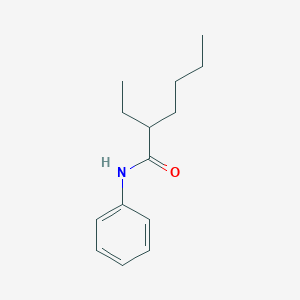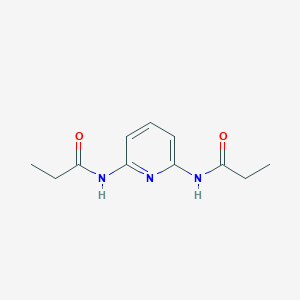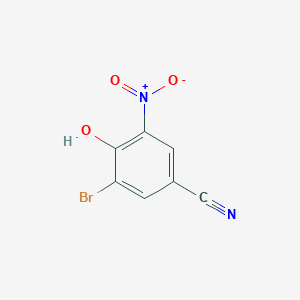
2-Cyano-3-méthylpyridine
Vue d'ensemble
Description
2-Cyano-3-methylpyridine, also known as 3-Methylpicolinonitrile, 3-Methylpyridine-2-carbonitrile, and 3-methyl-2-pyridinecarbonitrile, is a chemical compound with the molecular formula C7H6N2 . It has a molecular weight of 118.14 g/mol . The compound appears as a white to orange to green powder or crystal .
Molecular Structure Analysis
The InChI string for 2-Cyano-3-methylpyridine is InChI=1S/C7H6N2/c1-6-3-2-4-9-7 (6)5-8/h2-4H,1H3 . Its canonical SMILES representation is CC1=C (N=CC=C1)C#N . These representations provide a detailed view of the molecular structure of the compound.
Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyano-3-methylpyridine are not detailed in the search results, it’s important to note that this compound can participate in various chemical reactions due to the presence of the cyano group and the pyridine ring. These functional groups can undergo a variety of reactions, including nucleophilic substitutions, electrophilic substitutions, and more .
Physical And Chemical Properties Analysis
2-Cyano-3-methylpyridine has a melting point range of 83.0 to 89.0°C . It is soluble in methanol . The compound has a topological polar surface area of 36.7 Ų . It has an XLogP3-AA value of 1.3, indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity .
Applications De Recherche Scientifique
Synthèse de composés hétérocycliques
2-Cyano-3-méthylpyridine: est utilisé dans la synthèse de divers composés hétérocycliques, qui sont essentiels en chimie médicinale. L'activation des cycles pyridine à l'aide de pentoxyde de phosphore et d'acide nitrique concentré est une étape clé dans la création de ces composés . Cette méthode est avantageuse en raison de son faible coût, de sa toxicité minimale et de son impact environnemental réduit.
Applications pharmaceutiques
Dans l'industrie pharmaceutique, les dérivés de This compound sont étudiés pour leur potentiel en tant que pharmacophores dans la conception de médicaments. Ces composés présentent diverses propriétés physicochimiques telles que la solubilité dans l'eau, une faible basicité et une capacité à former des liaisons hydrogène, ce qui en fait des candidats intéressants pour les chimistes médicinaux .
Chimie verte
Le composé est impliqué dans des pratiques de chimie verte, en particulier dans les méthodes de synthèse en flux. Ces méthodes sont conçues pour être plus respectueuses de l'environnement, réduisant les déchets et la consommation d'énergie lors de la production de 2-méthylpyridines .
Synthèse organique
This compound: sert d'intermédiaire dans les processus de synthèse organique. Sa structure permet diverses réactions chimiques qui peuvent conduire à la création de molécules organiques complexes, qui ont des applications dans différentes industries, notamment les produits chimiques fins et les polymères .
Catalyse
Ce composé peut agir comme catalyseur dans certaines réactions chimiques. Son groupe cyano peut participer aux processus catalytiques, facilitant la transformation de divers substrats en produits souhaités .
Analyse de la sécurité et des dangers
Comprendre la sécurité et les dangers associés à This compound est crucial pour sa manipulation et son utilisation dans les applications de recherche. Les fiches de données de sécurité fournissent des informations détaillées sur sa toxicité, les mesures de sécurité et les procédures de premiers secours .
Safety and Hazards
2-Cyano-3-methylpyridine is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .
Orientations Futures
The market for 2-Cyano-3-methylpyridine is projected to grow in the future . Despite challenges, the industry offers significant opportunities for growth and innovation, with emerging trends such as significant technological innovations and changing consumer preferences shaping the market landscape .
Mécanisme D'action
Mode of Action
It is known that the compound can be synthesized from hydrochloric acid, which is obtained from the reaction of hydrogen chloride and sulfuric acid . More research is required to understand how 2-Cyano-3-methylpyridine interacts with its targets and the resulting changes.
Biochemical Pathways
It has been used to synthesize triazolo [1,5-c] pyrimidine as a potential anti-asthma drug
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . These properties could impact the bioavailability of the compound.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Cyano-3-methylpyridine. It is known that the compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . More research is needed to understand how environmental factors influence the compound’s action, efficacy, and stability.
Analyse Biochimique
Biochemical Properties
The biochemical properties of 2-Cyano-3-methylpyridine are not fully understood yet. It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary depending on the specific structure of the pyridine derivative and the biomolecules it interacts with .
Molecular Mechanism
The molecular mechanism of action of 2-Cyano-3-methylpyridine is not well-defined. It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 2-Cyano-3-methylpyridine at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, toxic or adverse effects at high doses is currently unavailable .
Subcellular Localization
Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
3-methylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2/c1-6-3-2-4-9-7(6)5-8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBXZCDIZXWDPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60943262 | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20970-75-6 | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20970-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methyl-2-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60943262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methylpyridine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.104 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 2-cyano-3-methylpyridine in organic synthesis?
A1: 2-Cyano-3-methylpyridine serves as a crucial starting material for synthesizing a range of pharmaceutically relevant compounds. Notably, it's a key precursor in the synthesis of loratadine, a widely used antihistamine medication. [, , , , ] The compound's structure, featuring both a pyridine ring and a cyano group, allows for diverse chemical transformations, making it a valuable building block in medicinal chemistry.
Q2: Can you elaborate on the synthesis of loratadine from 2-cyano-3-methylpyridine?
A2: Several synthetic routes utilize 2-cyano-3-methylpyridine to access loratadine. One approach involves a multi-step sequence including Ritter reaction, alkylation, and cyanidation to yield 2-cyano-3-[2-(3-chlorophenyl)ethyl]piperidine. [] Subsequent cyclization and coupling with N-ethoxycarbonyl-4-piperidone lead to loratadine. Other methods explore alternative reaction pathways, such as radical reactions, Wittig-Horner reactions, and Friedel-Crafts acylations, showcasing the versatility of 2-cyano-3-methylpyridine as a starting material. [, , ]
Q3: Beyond loratadine, what other pharmaceutical compounds can be synthesized from 2-cyano-3-methylpyridine?
A3: Research demonstrates the successful synthesis of 8-chloro-10,11-dihydro-4-aza-5H-dibenzo[a,d]cyclohepten-5-one, another essential intermediate in loratadine production, using 2-cyano-3-methylpyridine as the starting point. [, , ] Additionally, a 1,7-naphthyridine derivative, known for its PDE-4 inhibitory activity, has been synthesized starting from 2-cyano-3-methylpyridine. [] This highlights the potential of this compound in accessing a diverse range of pharmacologically active molecules.
Q4: Are there any studies on the catalytic properties of 2-cyano-3-methylpyridine derivatives?
A4: While 2-cyano-3-methylpyridine itself is not typically employed as a catalyst, its derivatives, particularly metal complexes incorporating it as a ligand, have been investigated. For instance, diaquabis(3-methylpyridine-2-carboxamide-κ2N,O)copper(II) dinitrate, a complex formed from a derivative of 2-cyano-3-methylpyridine, has been structurally characterized. [] Such complexes may exhibit catalytic activities depending on the metal center and reaction conditions.
Q5: Have there been any reported safety concerns regarding the use of 2-cyano-3-methylpyridine in chemical synthesis?
A5: A significant safety incident involving 2-cyano-3-methylpyridine occurred in 2008 at a pharmaceutical manufacturing facility. [] The incident, attributed to the omission of acetone during a chemical reaction, led to a runaway reaction with severe consequences. This underscores the critical need for meticulous process safety management, including comprehensive risk assessments (HAZOP) and robust procedures to prevent human error, when working with this compound.
Q6: How is 2-cyano-3-methylpyridine typically characterized and analyzed?
A6: Various spectroscopic techniques are employed to characterize 2-cyano-3-methylpyridine and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton NMR (1H-NMR), provides valuable information about the compound's structure and purity. [, , ] Mass spectrometry (MS) aids in determining the molecular weight and fragmentation pattern, further confirming the compound's identity. [, , ] Melting point determination also serves as a simple yet effective method for characterizing the compound. []
Q7: Are there alternative methods for preparing 3-methyl-2-formylaminopyridine, a derivative of 2-cyano-3-methylpyridine?
A7: Research has explored the use of manganese dioxide (MnO2) as an oxidizing agent in synthesizing 3-methyl-2-formylaminopyridine from 2-cyano-3-methylpyridine. [] This method, employing MnO2 as an alternative to conventional oxidizing agents, highlights the ongoing efforts to develop efficient and potentially more environmentally friendly synthetic routes for this class of compounds.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-methylphenoxy)methyl]benzoic Acid](/img/structure/B185226.png)






![5,5-Dimethyl-2-phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B185243.png)


![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)

![1-Propanone, 1-[4-(butylthio)phenyl]-](/img/structure/B185248.png)
